N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-3-(morpholinosulfonyl)benzamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-3-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a morpholinosulfonyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-3-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the morpholinosulfonyl group: This step involves the reaction of morpholine with sulfonyl chloride derivatives under basic conditions.
Coupling with the benzamide core: The final step involves the coupling of the benzo[d][1,3]dioxole and morpholinosulfonyl intermediates with a benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-3-(morpholinosulfonyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.
Reduction: The benzamide core can be reduced to the corresponding amine under reducing conditions.
Substitution: The morpholinosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Amines derived from the reduction of the benzamide core.
Substitution: Substituted derivatives where the morpholinosulfonyl group is replaced by other functional groups.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-3-(morpholinosulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential antitumor properties and as a lead compound in drug discovery efforts.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structural features allow it to interact with various biological pathways, potentially leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share the benzo[d][1,3]dioxole moiety and have shown antitumor activities.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzo[d][1,3]dioxole structure and have been evaluated for their anticancer properties.
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-3-(morpholinosulfonyl)benzamide is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-14-2-4-16(11-19(14)29(24,25)22-6-8-26-9-7-22)20(23)21-12-15-3-5-17-18(10-15)28-13-27-17/h2-5,10-11H,6-9,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCFSBYBUPLUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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